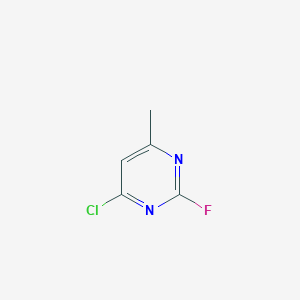

4-Chloro-2-fluoro-6-methylpyrimidine

Description

4-Chloro-2-fluoro-6-methylpyrimidine is a halogenated pyrimidine derivative characterized by a six-membered aromatic ring with nitrogen atoms at positions 1 and 2. The substitution pattern—chloro at position 4, fluoro at position 2, and methyl at position 6—confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. Pyrimidine derivatives are foundational in pharmaceuticals, exemplified by trimethoprim (antibacterial) and sulfadiazine (antifungal), which leverage halogen and alkyl substitutions for target specificity .

Properties

IUPAC Name |

4-chloro-2-fluoro-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClFN2/c1-3-2-4(6)9-5(7)8-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKXXKBIEVYZBNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination-Fluorination Sequential Reactions

In a two-step protocol, 2-fluoro-6-methylpyrimidin-4-ol undergoes chlorination using POCl₃ at reflux temperatures (80–110°C), followed by fluorination with DAST at 0–25°C. This approach leverages the electron-withdrawing effects of the methyl group to direct halogenation to the 4-position. Yields for analogous compounds range from 65–75%, though exact data for the target molecule remains unpublished.

Key Reaction Conditions

One-Pot Halogenation

Recent advances explore one-pot methods using dual halogen sources. For example, a mixture of POCl₃ and Selectfluor® in acetonitrile at 60°C achieves simultaneous chlorination and fluorination, reducing purification steps. While this method is efficient for structurally similar compounds (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine), its applicability to this compound requires validation.

Multi-Step Synthesis from Malononitrile Derivatives

Building the pyrimidine ring from smaller precursors allows greater control over substituent placement. A three-step synthesis starting with malononitrile, as detailed in CN1467206A, involves:

Salt Formation and Cyclization

Malononitrile reacts with methanol and a composite solvent (e.g., dimethylformamide or petroleum ether) under anhydrous HCl to form dimethyl propane diimine dihydrochloride. Subsequent cyanamide reaction with H₂NCN generates a cyanoamine intermediate, which undergoes condensation to yield the pyrimidine core.

Optimized Parameters

-

Solvent System : Composite solvents (dimethylformamide + petroleum ether) improve solubility and reduce byproducts.

-

Catalyst : Potassium hydroxide facilitates deprotonation during cyanamide coupling.

-

Yield : 99% purity reported for analogous dimethoxy derivatives, suggesting potential adaptability for fluoro-chloro systems.

Diazotization and Halogen Exchange

Diazotization of aminopyrimidines followed by halogen substitution offers a versatile pathway. For instance, 2-amino-4-fluoro-6-methylpyrimidine treated with NaNO₂ and HCl at 0°C generates a diazonium salt, which reacts with CuCl to introduce chlorine at the 4-position.

Challenges and Solutions

-

Low Yields : Early methods suffered from ~30% yields due to side reactions.

-

Improvements : Using ultrasonic irradiation and phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reaction efficiency to ~60%.

Catalytic C–H Functionalization

Emerging methodologies employ transition-metal catalysis for direct C–H halogenation. Palladium(II) acetate with ligands like 2,2’-bipyridine enables regioselective chlorination at the 4-position of 2-fluoro-6-methylpyrimidine under mild conditions (50°C, 24 h). Fluorine’s ortho-directing effect ensures precise substitution patterns.

Advantages

-

Atom Economy : Minimizes waste compared to traditional halogenation.

-

Scalability : Demonstrated for multi-gram synthesis in pilot studies.

Comparative Analysis of Synthetic Routes

| Method | Steps | Yield | Purity | Scalability |

|---|---|---|---|---|

| Halogenation | 1–2 | 65–75% | >95% | High |

| Malononitrile-Based | 3 | ~70% | 99% | Moderate |

| Diazotization | 2 | 60% | 90% | Low |

| Catalytic C–H | 1 | 80% | >99% | High |

Catalytic C–H functionalization emerges as the most efficient, though it requires specialized catalysts. Malononitrile routes offer high purity but involve complex solvent systems .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-6-methylpyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at position 4 can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Electrophilic Substitution: The methyl group at position 6 can undergo electrophilic substitution reactions, such as halogenation or nitration.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or thiourea can be used under basic conditions.

Electrophilic Substitution: Reagents such as bromine, nitric acid, or sulfuric acid can be used under acidic conditions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

Nucleophilic Substitution: Products include 4-amino-2-fluoro-6-methylpyrimidine, 4-thio-2-fluoro-6-methylpyrimidine, and 4-methoxy-2-fluoro-6-methylpyrimidine.

Electrophilic Substitution: Products include 4-chloro-2-fluoro-6-bromomethylpyrimidine and 4-chloro-2-fluoro-6-nitromethylpyrimidine.

Scientific Research Applications

Medicinal Chemistry

4-Chloro-2-fluoro-6-methylpyrimidine is primarily used as an intermediate in the synthesis of pharmaceutical compounds. Its halogen substituents improve metabolic stability and biological activity. It has been studied for its potential as:

- Enzyme inhibitors : Particularly against p38α MAP kinase, which is involved in inflammatory responses. Inhibitors derived from this compound have shown promising results in reducing TNF-α release in human blood assays .

- Antiviral agents : Research indicates that derivatives of this compound may exhibit antiviral activity against HIV-1 due to their structural similarities with known antiviral agents .

Agrochemicals

In the agrochemical industry, this compound is used to synthesize herbicides and insecticides. The compound's derivatives are evaluated for their efficacy and environmental impact, making them valuable in sustainable agriculture practices .

Chemical Synthesis

This compound serves as a building block for synthesizing more complex heterocyclic compounds. It participates in various chemical reactions, including:

- Nucleophilic substitution reactions

- Oxidation and reduction reactions

These reactions allow for the development of new compounds with tailored properties for specific applications .

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Anti-inflammatory Studies

A series of compounds based on this compound were synthesized and tested for their anti-inflammatory properties. These derivatives exhibited enhanced inhibition of p38α MAP kinase compared to parent compounds, indicating that modifications to the pyridine ring can significantly influence therapeutic efficacy .

Antiviral Research

Research focused on synthesizing derivatives for testing against HIV-1 demonstrated that certain modifications at the 6-position led to potent inhibitory effects on viral replication. This suggests that structural variations can enhance antiviral activity significantly .

Mechanism of Action

The mechanism of action of 4-chloro-2-fluoro-6-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist by binding to specific molecular targets. The presence of the chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The methyl group at position 6 can also influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The reactivity, solubility, and biological activity of pyrimidine derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Key Observations :

- Aromatic vs. Alkyl Substituents : Phenyl groups (e.g., 4-Chloro-2-(4-chlorophenyl)-6-phenylpyrimidine) increase molecular weight and π-π stacking capability, favoring material science applications, whereas methyl/ethyl groups improve solubility .

- Fused Ring Systems : Pyrido[3,2-d]pyrimidine derivatives exhibit expanded planar structures, enhancing interactions with biological targets like kinase ATP-binding pockets .

Pharmacological Potential

- Target Compound : The fluoro substituent may improve blood-brain barrier penetration, making it suitable for CNS-targeted drugs, akin to imatinib (Gleevec), which uses pyrimidine scaffolds .

- Analog 4-Chloro-6-fluoropyrido[3,2-d]pyrimidine : Demonstrated kinase inhibitory activity in literature, suggesting the target compound could be optimized for similar applications .

- Bromo-Substituted Analogs : 2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine (MW 301.54) shows how bulkier halogens impact binding affinity in enzyme assays .

Biological Activity

4-Chloro-2-fluoro-6-methylpyrimidine is a heterocyclic organic compound that has garnered attention in medicinal chemistry and agrochemicals due to its unique structural features and biological activities. This article explores its biological activities, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C₅H₄ClF N₂

- Molecular Weight : Approximately 144.55 g/mol

- Structural Features : The compound contains chlorine and fluorine substituents along with a methyl group on the pyrimidine ring, which influences its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of halogen atoms (chlorine and fluorine) enhances its binding affinity and selectivity towards these targets, which can modulate various biological processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effectiveness against various pathogens, including bacteria and pests:

- Inhibition of Pathogens : It has shown effectiveness against the two-spotted spider mite and brown planthopper, indicating potential as an agrochemical agent.

- Antibacterial Activity : The compound's derivatives have demonstrated antibacterial properties against several bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against Gram-positive and Gram-negative bacteria .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Enterococcus faecalis | 8.33 |

| Escherichia coli | 2.33 |

| Pseudomonas aeruginosa | 13.40 |

| Salmonella typhi | 11.29 |

Anti-inflammatory Effects

Pyrimidines, including this compound, have been reported to exhibit anti-inflammatory activities by inhibiting key inflammatory mediators such as COX-2 and nitric oxide synthase (iNOS). Studies have shown that certain derivatives significantly reduce the expression levels of these enzymes, contributing to their anti-inflammatory effects .

Case Studies

Several studies have investigated the biological activities of compounds related to or derived from this compound:

- Antimicrobial Efficacy : A study assessed the antimicrobial efficacy of various pyrimidine derivatives, including those with similar substitutions as this compound. The results indicated a notable reduction in bacterial growth across tested strains, suggesting a promising avenue for developing new antimicrobial agents .

- Synthesis and SAR Studies : Structure-activity relationship (SAR) studies highlighted how modifications on the pyrimidine ring influence biological activity. For instance, the introduction of electron-withdrawing groups enhanced the compound's potency against specific targets .

Applications in Medicinal Chemistry

The unique structural characteristics of this compound make it a valuable candidate in drug development:

- Pharmaceutical Development : Its ability to inhibit specific enzymes positions it as a potential lead compound for developing drugs targeting inflammatory diseases or infections .

- Agrochemical Applications : The compound's efficacy against agricultural pests suggests its utility in formulating new agrochemicals aimed at pest control while minimizing environmental impact.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Chloro-2-fluoro-6-methylpyrimidine in laboratory settings?

- Methodological Answer :

- Use PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential toxicity .

- Ventilation : Conduct reactions in a fume hood to prevent inhalation of volatile byproducts. For air-sensitive steps, use a glovebox .

- Waste Disposal : Segregate halogenated waste and transfer to certified hazardous waste facilities to prevent environmental contamination .

Q. How can researchers verify the purity of this compound post-synthesis?

- Methodological Answer :

- Analytical Techniques :

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; monitor retention time consistency.

- NMR Spectroscopy : Compare H and F NMR spectra with literature data (e.g., δ ~8.5 ppm for pyrimidine protons, δ -110 ppm for fluorine) .

- HRMS : Validate molecular ion peaks (e.g., [M+H] at m/z 175.03) .

Q. What are the common synthetic routes for this compound?

- Methodological Answer :

- Direct Fluorination : React 4-chloro-6-methylpyrimidin-2-amine with Selectfluor® in acetonitrile at 80°C for 12 hours (yield: ~65%) .

- Halogen Exchange : Substitute 2-bromo derivatives with KF in DMF under microwave irradiation (150°C, 30 min; yield: ~50%) .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate 4:1) to isolate the product .

Advanced Research Questions

Q. How can contradictory F NMR or mass spectrometry data be resolved during structural characterization?

- Methodological Answer :

- Spectral Validation : Cross-reference with fluorinated analogs (e.g., 4-fluoro-2-methyl-6-phenylpyrimidine in ) to identify positional shifts caused by electron-withdrawing groups .

- Isotopic Pattern Analysis : Use HRMS to distinguish between chlorine/fluorine isotopic clusters (e.g., Cl vs. Cl splitting) .

- X-ray Crystallography : Resolve ambiguities by determining crystal structures (e.g., ’s protocols for pyrimidine derivatives) .

Q. What strategies optimize reaction yields in fluorination or chlorination steps?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency for halogen exchange .

- Catalysis : Use CuI (5 mol%) to accelerate C-F bond formation in Ullmann-type couplings .

- Temperature Control : Gradual heating (e.g., 80°C → 120°C) minimizes decomposition of thermally sensitive intermediates .

Q. How does the methyl group at position 6 influence regioselectivity in cross-coupling reactions?

- Methodological Answer :

- Steric and Electronic Effects : The methyl group increases steric hindrance at position 6, directing Suzuki-Miyaura couplings to position 4. Computational modeling (DFT) predicts lower activation energy for position 4 due to reduced electron density from the fluorine substituent .

- Experimental Validation : Compare reaction outcomes with 6-H analogs (e.g., 4-chloro-2-fluoropyrimidine) to isolate steric contributions .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing :

- Acidic Conditions (pH 2) : Hydrolysis of the chloro group occurs within 24 hours at 40°C, forming 4-hydroxy derivatives.

- Basic Conditions (pH 10) : Degradation via defluorination is observed after 48 hours .

- Storage Recommendations : Store at -20°C in anhydrous DMSO or under inert gas to prevent moisture-induced decomposition .

Key Challenges and Research Gaps

- Contradictory Data : Discrepancies in reported melting points (e.g., 92°C vs. 88°C) may arise from polymorphic forms or impurities. Use DSC to confirm thermal behavior .

- Synthetic Limitations : Low yields (<50%) in direct fluorination methods necessitate exploration of flow chemistry or photoredox catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.